molecular formula C10H13N5O2 B2439346 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1210839-90-9

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2439346
CAS RN: 1210839-90-9
M. Wt: 235.247
InChI Key: YDFAPYHPNGDIJX-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the oxadiazole family and has been studied for its potential therapeutic applications.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives, including their synthesis and characterization, has led to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as determined by various in vitro assays. The solid-state structure of these complexes, established by single crystal X-ray crystallography, indicates their potential for contributing to the understanding of hydrogen bonding's impact on the self-assembly process. This research highlights the relevance of pyrazole-acetamide derivatives in developing compounds with antioxidant properties (Chkirate et al., 2019).

Inhibitor Labeling

A novel and selective five-lipoxygenase activity protein (FLAP) inhibitor has been synthesized, demonstrating excellent pharmacokinetic properties. The inhibitor's synthesis, labeled with carbon-14 and deuterium, underscores the compound's potential in research and therapeutic applications, particularly in the study of inflammatory processes (Latli et al., 2015).

Pharmacological Evaluation of Heterocyclic Derivatives

The computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds, has been conducted. These compounds show varied biological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Their interaction with key biological targets such as epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2) provides insight into their potential therapeutic applications (Faheem, 2018).

Nucleoside Analogs and Conformational Analysis

Research on the synthesis of novel pyrazolo[1, 5-C]pyrimidine C-nucleoside and its conformational analysis by NMR spectroscopy offers insights into the structural preferences of these molecules in solution. Such studies are foundational for understanding the biological activity and potential pharmaceutical applications of nucleoside analogs (Prhavc et al., 1999).

Crystal Structures and Computational Studies

The unexpected synthesis of novel 2-pyrone derivatives and their characterization through crystal structures, Hirshfeld surface analysis, and computational studies highlight the intricate molecular interactions that govern the crystalline arrangement of these compounds. Such research contributes to the field of crystal engineering and the design of materials with specific properties (Sebhaoui et al., 2020).

properties

IUPAC Name

N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-6(2)15-5-4-8(14-15)9-12-13-10(17-9)11-7(3)16/h4-6H,1-3H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFAPYHPNGDIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

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